molecular formula C21H18N4O2 B1582665 Solvent Yellow 93 CAS No. 4702-90-3

Solvent Yellow 93

Cat. No.: B1582665
CAS No.: 4702-90-3
M. Wt: 358.4 g/mol
InChI Key: QPAPQRFSPBUJAU-UHFFFAOYSA-N
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Description

Solvent Yellow 93: is an organic compound primarily used as a dye. It is known for its bright yellow color and is commonly used in various industrial applications, including the coloring of plastics, fibers, and other materials. The compound is characterized by its chemical formula C21H18N4O2 and has a molecular weight of 358.39 g/mol .

Mechanism of Action

Target of Action

Solvent Yellow 93, also known as Transparent Yellow 3G, is primarily targeted towards various types of plastics and fibers . It is used in the coloration of PS, ABS, SAN, PMMA, PC, PVC-R, and PET in structural foams, film, furniture, toys, packaging, sheets, and many other applications .

Mode of Action

The mode of action of this compound involves its interaction with the target materials. As an azomethine dye , it binds to the polymers in the target materials, imparting a bright and brilliant yellow color . This dye gives brilliant colors with high clarity .

Biochemical Pathways

It is known that the dye is used in the coloration of various types of plastics and fibers .

Pharmacokinetics

It can be noted that this compound has a melting point of 185°c and a density of 132 g/cm³ . These properties may affect its dispersion and stability in the target materials.

Result of Action

The primary result of this compound’s action is the imparting of a bright and brilliant yellow color to the target materials . It provides high clarity and brilliant colors, with strong heat resistance during manufacturing . There is no blooming or migration under normal conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its heat resistance property allows it to withstand the high temperatures often involved in the manufacturing processes of plastics and fibers . Additionally, its solubility in organic solvents like ethanol and dichloromethane influences its dispersion in these mediums and its subsequent interaction with the target materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Yellow 93 can be synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. One common synthetic route involves the reaction of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of solvents such as ethanol, chloroform, and acetone to dissolve the reactants and facilitate the reaction . The final product is then purified through filtration and crystallization to obtain a high-purity yellow powder.

Chemical Reactions Analysis

Types of Reactions: Solvent Yellow 93 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Solvent Yellow 93 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Solvent Yellow 93 can be compared with other similar compounds, such as:

  • Transparent Plastic Yellow 101
  • Thermoplast Yellow 104
  • Transparent Yellow 3G
  • Transparent Yellow GN
  • Oil Yellow 202

Uniqueness: What sets this compound apart from these similar compounds is its specific chemical structure and properties, which make it particularly suitable for certain applications, such as the coloring of terylene and other fibers .

Properties

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAPQRFSPBUJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884103
Record name C.I. Solvent Yellow 93
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-90-3
Record name Solvent Yellow 93
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Yellow 93
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Solvent Yellow 93 in the light cyan ink formulation?

A: this compound acts as a shading adjusting colorant in the light cyan ink formulation []. It helps fine-tune the final color shade of the ink by absorbing light in the 400-500 nm wavelength range, contributing to the overall cyan hue.

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